molecular formula C6H16O7P2 B13938626 Diphosphoric acid, triethyl ester CAS No. 20680-55-1

Diphosphoric acid, triethyl ester

Cat. No.: B13938626
CAS No.: 20680-55-1
M. Wt: 262.13 g/mol
InChI Key: NDLNATOTGAPSLR-UHFFFAOYSA-N
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Description

Diphosphoric acid, triethyl ester, also known as triethyl diphosphate, is an organophosphorus compound with the chemical formula (C2H5O)3P2O5. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the broader class of phosphate esters, which are widely utilized in both organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphoric acid, triethyl ester can be synthesized through the esterification of phosphoric acid with ethanol. One common method involves the reaction of phosphorus oxychloride (POCl3) with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{POCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_3\text{P} + 3 \text{HCl} ]

Another method involves the use of triphenylphosphine oxide and oxalyl chloride as coupling reagents for the esterification of alcohols with carboxylic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the removal of by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Diphosphoric acid, triethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and ethanol.

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically catalyzed by acids or bases, leading to the formation of phosphoric acid and ethanol.

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester groups.

Major Products

    Hydrolysis: Phosphoric acid and ethanol.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Diphosphoric acid, triethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphosphoric acid, triethyl ester involves its ability to act as a phosphorylating agent. It can transfer its phosphate groups to other molecules, a process that is crucial in many biochemical pathways. The molecular targets and pathways involved include:

    Enzymatic Reactions: Acts as a substrate or inhibitor in various enzymatic reactions.

    Signal Transduction: Participates in phosphorylation events that are key to cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Phosphoric acid, trimethyl ester: Similar in structure but with methyl groups instead of ethyl groups.

    Phosphoric acid, triethyl ester: Another phosphate ester with similar properties.

    Triphosphoric acid esters: Compounds with three phosphate groups, used in similar applications.

Uniqueness

Diphosphoric acid, triethyl ester is unique due to its specific ester groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications, distinguishing it from other phosphate esters .

Properties

CAS No.

20680-55-1

Molecular Formula

C6H16O7P2

Molecular Weight

262.13 g/mol

IUPAC Name

[ethoxy(hydroxy)phosphoryl] diethyl phosphate

InChI

InChI=1S/C6H16O7P2/c1-4-10-14(7,8)13-15(9,11-5-2)12-6-3/h4-6H2,1-3H3,(H,7,8)

InChI Key

NDLNATOTGAPSLR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(O)OP(=O)(OCC)OCC

Origin of Product

United States

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